4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one
Description
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one is a silyl-protected enol ether derivative characterized by a pent-3-en-2-one backbone substituted with a dodecyl(dimethyl)silyloxy group at the 4-position. The silyl moiety consists of a dodecyl (C₁₂H₂₅) chain and two methyl groups attached to a silicon atom, forming a sterically bulky and hydrophobic substituent. This compound is typically utilized in organic synthesis as a protective group for carbonyl functionalities, enabling selective reactivity in multi-step reactions such as aldol condensations or nucleophilic additions .
Properties
CAS No. |
647375-98-2 |
|---|---|
Molecular Formula |
C19H38O2Si |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
4-[dodecyl(dimethyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C19H38O2Si/c1-6-7-8-9-10-11-12-13-14-15-16-22(4,5)21-19(3)17-18(2)20/h17H,6-16H2,1-5H3 |
InChI Key |
RYAGDCRQGXWVMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(C)OC(=CC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one typically involves the reaction of pent-3-en-2-one with dodecyl(dimethyl)silyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds as follows:
Reactants: Pent-3-en-2-one and dodecyl(dimethyl)silyl chloride.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: The reactants are mixed in the presence of sodium carbonate, and the mixture is stirred for several hours.
Purification: The resulting product is purified by distillation or chromatography to obtain pure 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one.
Chemical Reactions Analysis
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and silanol in the presence of water and an acid or base.
Scientific Research Applications
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group enhances the reactivity of the compound by stabilizing the transition state and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of silyl-protected enol ethers, with structural analogues differing primarily in the substituents on the silicon atom. Key analogues include:
4-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one (CAS 69404-97-3):
- Structure : Features a tert-butyl (C(CH₃)₃) group instead of dodecyl.
- Molecular Formula : C₁₁H₂₂O₂Si.
- Molecular Weight : 214.38 g/mol.
- Boiling Point : 73°C (0.2 mmHg) .
- Applications : Widely used in asymmetric aldol reactions due to its moderate steric bulk and ease of deprotection under mild acidic conditions .
4-Trimethylsiloxy-3-penten-2-one (CAS 1322-26-5):
- Structure : Trimethylsilyl (Si(CH₃)₃) substituent.
- Molecular Formula : C₈H₁₄O₂Si.
- Molecular Weight : 174.28 g/mol.
- Applications : Less sterically hindered, enabling faster reaction kinetics but offering lower stability in protic solvents .
Comparative Data Table
| Property | 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one | 4-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one | 4-Trimethylsiloxy-3-penten-2-one |
|---|---|---|---|
| Molecular Formula | C₁₉H₃₈O₂Si (inferred) | C₁₁H₂₂O₂Si | C₈H₁₄O₂Si |
| Molecular Weight (g/mol) | ~326.6 (calculated) | 214.38 | 174.28 |
| Silyl Group | Dodecyl(dimethyl)silyl | tert-Butyl(dimethyl)silyl | Trimethylsilyl |
| Steric Bulk | High | Moderate | Low |
| Hydrophobicity | High (long alkyl chain) | Moderate | Low |
| Deprotection Conditions | Harsher (e.g., TBAF in THF) | Mild (e.g., AcOH/H₂O) | Mild (e.g., K₂CO₃/MeOH) |
| Primary Use | Stabilization in lipophilic media | Asymmetric synthesis | Rapid enolate formation |
Research Findings
- Steric and Electronic Effects: The dodecyl(dimethyl)silyl group provides superior steric shielding compared to tert-butyl or trimethyl analogues, making it ideal for protecting sensitive enolates in lipophilic environments. However, its bulkiness may slow reaction rates in sterically demanding transformations .
- Solubility: The dodecyl chain enhances solubility in non-polar solvents (e.g., hexane, toluene), whereas tert-butyl and trimethyl derivatives exhibit better compatibility with polar aprotic solvents like THF or DMF .
- Deprotection Efficiency : The tert-butyl variant is favored in multi-step syntheses due to its straightforward deprotection, while the dodecyl analogue requires stronger fluoride sources (e.g., TBAF), which may interfere with acid-sensitive functionalities .
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